Vandetanib Hydrochloride is a potent, orally bioavailable, small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) [, ]. It specifically targets vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinase [, , ]. This inhibitory action makes Vandetanib Hydrochloride a valuable tool in investigating various cellular processes, particularly those related to angiogenesis and tumor growth [, , ].
Vandetanib Hydrochloride exerts its effects by competitively binding to the ATP-binding site of its target kinases: VEGFR, EGFR, and RET [, ]. This binding inhibits the phosphorylation of downstream signaling molecules, ultimately disrupting the signaling pathways these kinases regulate [, , , ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5